molecular formula C12H15N B107941 2-Ethyl-3,3-dimethyl-3H-indole CAS No. 18781-53-8

2-Ethyl-3,3-dimethyl-3H-indole

Cat. No. B107941
CAS RN: 18781-53-8
M. Wt: 173.25 g/mol
InChI Key: YIAAFAZCAVDTRU-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-dimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine , is an indolenine compound used as a reactant in organic synthesis reactions . It has the molecular formula C11H13N and a molecular weight of 159.23 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3,3-dimethyl-3H-indole consists of a benzene ring fused with a pyrrole ring, forming the indole structure, with additional ethyl and methyl groups . The InChI key for this compound is FLHJIAFUWHPJRT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, are versatile molecules that can participate in a variety of chemical reactions. They are often used in the synthesis of various organic compounds . For example, they can undergo a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .


Physical And Chemical Properties Analysis

2-Ethyl-3,3-dimethyl-3H-indole has a refractive index of n20/D 1.549 (lit.) . It has a boiling point of 228-229 °C/744 mmHg (lit.) and a density of 0.992 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Indoles

    Indoles, including 2-Ethyl-3,3-dimethyl-3H-indole, have been a subject of research for over a century. Various methods like the Fisher indole synthesis, Gassman synthesis, and palladium-catalyzed reactions have been developed for synthesizing and functionalizing indoles (Cacchi & Fabrizi, 2005).

  • Development of Derivatives

    Research on indoles includes the development of derivatives like 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, which can be synthesized using ethyl chloroformate and triethylamine (Beccalli, Marchesini & Pilati, 1994).

Photophysics and Spectroscopy

  • Probe Molecules Studies

    Substituted derivatives of 2-Ethyl-3,3-dimethyl-3H-indole have been used to study proton transfer equilibrium reactions, with research focusing on UV absorption and steady-state fluorescence spectroscopy (Sarpal et al., 1993).

  • Analysis of Spectroscopic Parameters

    Further studies on substituted 3H-indole probe molecules have been conducted to understand their spectral characteristics and geometrical changes in different states (Belletěte, Sarpal & Durocher, 1994).

Crystallography and Molecular Structure

  • Crystal Structure Analysis: The crystal structure of certain derivatives of 2-Ethyl-3,3-dimethyl-3H-indole, such as 2-(diformylmethylidene)3,3-dimethyl-2,3-dihydro-1H-indole, has been determined to understand molecular planarity and structural details (Helliwell et al., 2006).

Medical and Biological Applications

  • Cancer Detection: A water-soluble near-infrared dye based on a derivative of 2-Ethyl-3,3-dimethyl-3H-indole has been synthesized for potential applications in cancer detection using optical imaging (Pham, Medarova & Moore, 2005).

Safety And Hazards

This compound is classified under GHS07, with hazard statements H315 - H319 - H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

2-ethyl-3,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-11-12(2,3)9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAAFAZCAVDTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343327
Record name 2-Ethyl-3,3-dimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,3-dimethyl-3H-indole

CAS RN

18781-53-8
Record name 2-Ethyl-3,3-dimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JG Rodríguez, A Urrutia… - The Journal of …, 1998 - ACS Publications
The reaction of 2‘-methylspiro[cyclohexan-1,3‘-3‘H-indole] (1a) with methylmagnesium iodide gives 2‘-ethyl-, 2‘-isopropyl-, and 2‘-tert-butylspiro[cyclohexan-1,3‘-3‘H-indole] as the …
Number of citations: 12 pubs.acs.org
Y Kanaoka, K Miyashita, O Yonemitsu - Tetrahedron, 1969 - Elsevier
A reaction mixture of alcohol and phosphorus pentoxide, forming a new type of polyphospbate ester (PPE), is proposed as an alkylating agent of 2,3-disubstituted indoles for the …
Number of citations: 13 www.sciencedirect.com
R Steponavičiūtė, V Martynaitis, A Bieliauskas… - Tetrahedron, 2014 - Elsevier
The reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives was employed for the preparation of novel fluorescent building blocks. Treatment of 1,1,2-trimethyl-…
Number of citations: 10 www.sciencedirect.com
CJ Roxburgh, PG Sammes, A Abdullah - Dyes and Pigments, 2009 - Elsevier
The photoreversibility of several novel indolospirobenzopyrans was investigated using temperature studies – monitored using 1 H NMR spectroscopy, qualitative UV studies and acid …
Number of citations: 19 www.sciencedirect.com
CJ Roxburgh, PG Sammes, A Abdullah - Dyes and Pigments, 2009 - Elsevier
Several, novel, 3′-, 5- and 3-substituted indolospirobenzopyrans were prepared and their reversible thermochromic equilibria were investigated by synthesising derivatives with …
Number of citations: 14 www.sciencedirect.com
CJ Roxburgh, PG Sammes, A Abdullah - 2008 - Wiley Online Library
The photoreversible transportation of Zn 2+ ions across an interface using photochromic substituted‐spirobenzopyrans has been demonstrated. The inclusion of strategically placed …

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